N-(4-methylphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a methylphenyl group
Mechanism of Action
Target of Action
N-(4-methylphenyl)-4-nitrobenzenesulfonamide, also known as Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- or 4-Nitro-N-p-tolyl-benzenesulfonamide, is a sulfonamide compound. Sulfonamides are known to have a wide range of targets, depending on their specific structure . .
Mode of Action
Sulfonamides generally act by inhibiting enzymes that are essential for the survival of the target organism
Biochemical Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthase .
Result of Action
The general effect of sulfonamides is to inhibit the growth of the target organism by interfering with essential biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-(4-methylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-(4-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound can be explored for its potential as an antibacterial agent.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)sulfonyltryptophan
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(4-methylphenyl)-2,2’:6’,2’'-terpyridine
Uniqueness
N-(4-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a methylphenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in medicinal chemistry and materials science. The presence of the nitro group enhances its reactivity, while the methylphenyl group provides steric hindrance, influencing its interaction with biological targets.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDMQMBJADFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303615 | |
Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109845-76-3 | |
Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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